molecular formula C23H24O9 B159487 5-Methoxypodophyllotoxin CAS No. 128443-52-7

5-Methoxypodophyllotoxin

Cat. No. B159487
CAS RN: 128443-52-7
M. Wt: 444.4 g/mol
InChI Key: PDQAOYGENRRPQO-UXDKQJBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypodophyllotoxin is a potent lignan with the molecular formula C23H24O9 . It is recognized for its broad-spectrum pharmacological activities . It was first isolated from seeds of Linum flavum .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible .


Molecular Structure Analysis

The molecular structure of this compound is characterized by four conjugated rings system and a free-rotating tri-substituted benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound are related to their effect on tubulin assembly .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 208.7±25.0 °C . It has a molar refractivity of 111.0±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 326.4±3.0 cm3 .

Scientific Research Applications

Production in Cell Cultures

5-Methoxypodophyllotoxin has been studied for its production in plant cell cultures. Wichers et al. (1990) found that cell cultures of Linum flavum can produce this compound in amounts comparable to those in fully differentiated plants, dependent on the hormonal balance of the growth medium (Wichers, Harkes, & Arroo, 1990). Uden et al. (1991) improved the production of this compound using a selected root culture of Linum flavum, finding that omitting naphthaleneacetic acid from the medium and feeding the cultures with phenylpropanoids like L-tyrosine and L-phenylalanine significantly increased the levels of this compound (Uden, Pras, Homan, & Malingré, 1991).

Cytotoxicity and Antitumor Activities

The cytotoxicity of this compound has been a key area of research. Van Uden et al. (1992) developed a method for isolating this compound from Linum flavum root cultures, noting its comparable cytotoxic potency to podophyllotoxin against EAT and HeLa cells (Van Uden, Homan, Woerdenbag, Pras, Malingré, Wichers, & Harkes, 1992). Doussot et al. (2016) explored the antiproliferative activities of extracts from Linum species, finding a strong correlation between the lignan content of the extracts and their antiproliferative activity, particularly highlighting 6-methoxypodophyllotoxin (Doussot, Mathieu, Colas, Molinié, Corbin, Montguillon, Moreno Y Banuls, Renouard, Lamblin, Dupré, Maunit, Kiss, Hano, & Lainé, 2016).

Biosynthesis Pathways

Research into the biosynthesis pathways of this compound has also been significant. Xia et al. (2000) investigated the biosynthetic pathways of podophyllotoxin and this compound in Podophyllum peltatum and Linum flavum, establishing that their pathways involve dirigent mediated coupling of E-coniferyl alcohol (Xia, Costa, Proctor, Davin, & Lewis, 2000).

In Vitro Studies

Several in vitro studies have highlighted the potential of this compound. For instance, Sudo et al. (1998) examined the inhibitory effects of podophyllotoxin derivatives, including this compound, on herpes simplex virus replication, demonstrating its selective inhibition of the virus in MRC-5 cells (Sudo, Konno, Shigeta, & Yokota, 1998).

Mechanism of Action

The mechanism of action of 5-Methoxypodophyllotoxin is related to their effect on tubulin assembly .

Safety and Hazards

Podophyllotoxin and its naturally occurring congeners, including 5-Methoxypodophyllotoxin, have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance .

Future Directions

The future directions for 5-Methoxypodophyllotoxin research include improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources, including microbial origin for podophyllotoxin, is another possible approach .

properties

CAS RN

128443-52-7

Molecular Formula

C23H24O9

Molecular Weight

444.4 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C23H24O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,12,16-17,19,24H,8-9H2,1-4H3/t12-,16+,17-,19+/m0/s1

InChI Key

PDQAOYGENRRPQO-UXDKQJBESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=C(C5=C(C=C24)OCO5)OC)O

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O

Other CAS RN

128443-52-7

synonyms

5-methoxypodophyllotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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